molecular formula C8H8BrNO3S B3238006 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid CAS No. 1396964-88-7

2-[(5-Bromothiophen-2-yl)formamido]propanoic acid

Cat. No.: B3238006
CAS No.: 1396964-88-7
M. Wt: 278.13 g/mol
InChI Key: ZSHFYFLYCTVRFH-UHFFFAOYSA-N
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Description

2-[(5-Bromothiophen-2-yl)formamido]propanoic acid (molecular formula: C₈H₈BrNO₃S) is a brominated thiophene derivative with a propanoic acid backbone. Its structure features a 5-bromothiophen-2-yl group linked via a formamide bridge to the α-carbon of propanoic acid (Figure 1). Key physicochemical properties include a predicted collision cross-section (CCS) of 144.0 Ų for the [M+H]+ adduct, as determined by computational modeling . The compound’s SMILES string (CC(C(=O)O)NC(=O)C1=CC=C(S1)Br) and InChIKey (ZSHFYFLYCTVRFH-UHFFFAOYSA-N) confirm its stereochemical uniqueness .

Properties

IUPAC Name

2-[(5-bromothiophene-2-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHFYFLYCTVRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270970
Record name Alanine, N-[(5-bromo-2-thienyl)carbonyl]-
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Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396964-88-7
Record name Alanine, N-[(5-bromo-2-thienyl)carbonyl]-
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Record name Alanine, N-[(5-bromo-2-thienyl)carbonyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(5-bromothiophen-2-yl)formamido]propanoic acid
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Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromothiophen-2-yl)formamido]propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-Bromothiophen-2-yl)formamido]propanoic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid with analogous compounds in terms of structural features, physicochemical properties, and reported bioactivity.

Table 1: Key Comparative Data

Compound Name Molecular Formula Substituents/Modifications Bioactivity/Applications Key Data References
2-[(5-Bromothiophen-2-yl)formamido]propanoic acid C₈H₈BrNO₃S Bromothiophene formamido group Not explicitly reported (predicted enzyme inhibition) CCS (M+H)+: 144.0 Ų; Synthetic yield: N/A
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid (6a) C₁₃H₁₁N₂O₃S Benzylidene-thiazolyl amino group Anticancer agent (in vitro screening) Yield: 92%; M.p.: 187–189°C; IR: 1737 cm⁻¹ (C=O)
3-((5-((5-Bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid (P3) C₁₃H₁₀BrN₂O₃S₂ Bromothiophene-thiazolyl hybrid Furin inhibitor (IC₅₀: 35 µM) Potent inhibition of SARS-CoV-2 peptide processing
3-(5-Bromo-2-fluorophenyl)propanoic acid C₉H₈BrFO₂ Bromo-fluorophenyl group Research intermediate (no explicit bioactivity) CCS (M+H)+: 142.1 Ų
(2S)-2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid C₁₃H₁₇NO₆ Trimethoxybenzamide group Unspecified (pharmaceutical intermediate) Molar mass: 283.28 g/mol
3-[(5-Chloro-2-methoxyphenyl)formamido]propanoic acid C₁₁H₁₂ClNO₄ Chloro-methoxybenzamide group Unspecified (structural analog) Molar mass: 257.67 g/mol

Structural and Electronic Comparisons

  • Substituent Effects: The 5-bromo group on the thiophene ring increases steric bulk and lipophilicity compared to non-halogenated analogs (e.g., 2-(5-benzoylthiophen-2-yl)propanoic acid, CAS 33005-95-7 ). This bromine atom may improve binding affinity in enzyme pockets, as seen in P3’s Furin inhibition .
  • Amide Linkage: The formamido group (-NHC=O) distinguishes it from esters like (4-bromothiophen-2-yl)formamido 2,2-dimethylpropanoate (50% yield, ethyl acetate/petrol purification) , which lack the free carboxylic acid critical for ionic interactions.

Bioactivity and Mechanism

  • Anticancer Potential: While the target compound lacks explicit activity data, structurally related thiazolyl-amino acids (e.g., compound 6d) exhibit anticancer properties via unknown mechanisms, possibly involving kinase inhibition or apoptosis induction .
  • Enzyme Inhibition : The bromothiophene-thiazolyl hybrid P3 demonstrates Furin inhibition (IC₅₀: 35 µM), suggesting that the bromothiophene moiety enhances target engagement . The target compound’s smaller size (C₈ vs. P3’s C₁₃) may reduce steric hindrance but limit binding affinity.
  • Metabolic Stability : The free carboxylic acid group (as in the target compound) improves solubility over methyl esters (e.g., Surgam, a anti-inflammatory prodrug ), but may reduce cell membrane permeability.

Biological Activity

2-[(5-Bromothiophen-2-yl)formamido]propanoic acid, with the CAS number 1396964-88-7, is an organic compound notable for its unique structural features, including a brominated thiophene ring and a propanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in inflammatory processes.

Chemical Structure and Properties

The molecular formula of 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid is C₈H₈BrN₃O₃S, with a molecular weight of approximately 278.12 g/mol. The presence of the bromine atom and the thiophene ring significantly influence its reactivity and biological activity.

Structural Formula

C8H8BrN3O3S\text{C}_{8}\text{H}_{8}\text{BrN}_{3}\text{O}_{3}\text{S}

Research indicates that 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid exhibits anti-inflammatory properties by inhibiting microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is crucial in the biosynthesis of prostaglandin E₂, a key mediator in inflammatory responses. By reducing prostaglandin E₂ levels, this compound may contribute to both anti-inflammatory and potential anticancer effects .

In Vitro Studies

In vitro studies have demonstrated that 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid effectively inhibits mPGES-1 activity. The inhibition leads to a decrease in inflammatory markers in cell cultures, suggesting its potential use as a therapeutic agent for inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid, it is useful to compare it with structurally similar compounds:

Compound Name Structure Similarity Unique Features
2-(4-Bromophenyl)propanoic acidPhenyl instead of thiopheneHighDifferent electronic properties due to phenyl ring
2-(Thiophen-2-yl)acetic acidAcetic acid moietyModerateLacks bromine substitution
(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acidAmino acid derivativeHighContains amino group, affecting biological activity
(R)-3-Amino-3-(thiophen-2-yl)propanoic acidDifferent stereochemistryModeratePotentially different biological interactions

The distinct combination of a brominated thiophene ring and propanoic acid distinguishes this compound from others, particularly regarding its chemical reactivity and biological activity .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory potential of 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid in a mouse model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory cytokines compared to control groups. This suggests that the compound may serve as an effective therapeutic agent for treating inflammatory conditions .

Case Study 2: Anticancer Properties

Another study explored the anticancer effects of compounds structurally related to 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid. Results showed that these compounds inhibited cancer cell proliferation and induced apoptosis in vitro. While direct studies on this specific compound are needed, these findings support further investigation into its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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